6-Phenoxynicotinoyl Chloride

説明

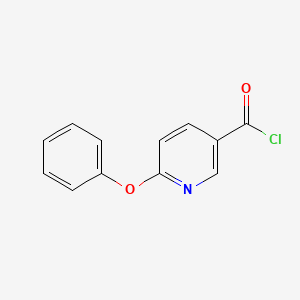

6-Phenoxynicotinoyl Chloride is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . It is characterized by a phenoxy group attached to a nicotinoyl chloride moiety. This compound is typically a light yellow solid and is used in various chemical research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenoxynicotinoyl Chloride typically involves the reaction of 6-phenoxynicotinic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:

C12H9NO3+SOCl2→C12H8ClNO2+SO2+HCl

In this reaction, 6-phenoxynicotinic acid (C12H9NO3) reacts with thionyl chloride (SOCl2) to form this compound (C12H8ClNO2), sulfur dioxide (SO2), and hydrogen chloride (HCl).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

6-Phenoxynicotinoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 6-phenoxynicotinic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs in the presence of water or aqueous bases such as sodium hydroxide.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a corresponding amide.

Hydrolysis: The major products are 6-phenoxynicotinic acid and hydrochloric acid.

科学的研究の応用

Synthesis of 6-Phenoxynicotinoyl Chloride

The synthesis of this compound typically involves the reaction of nicotinic acid with thionyl chloride or phosphorus pentachloride to generate nicotinoyl chloride. This intermediate is then reacted with phenol or its derivatives to yield this compound. The following steps summarize the synthesis process:

- Preparation of Nicotinoyl Chloride :

- React nicotinic acid with thionyl chloride or phosphorus pentachloride.

- Formation of this compound :

- Treat the resulting nicotinoyl chloride with phenol under controlled conditions to produce this compound.

Biological Activities

Research indicates that this compound and its derivatives exhibit significant biological activities, which can be categorized into several key areas:

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, compounds related to this chlorinated derivative have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa . The antimicrobial activity is particularly relevant in the context of drug-resistant strains, highlighting its potential in treating infections.

Anticancer Activity

In vitro studies have assessed the anti-proliferative effects of compounds derived from this compound against human cancer cell lines such as HCT-116 and HepG2. For instance, one study reported that certain derivatives exhibited IC50 values as low as 5.4 µM against HCT-116 cells, indicating potent anticancer activity .

Anti-inflammatory Effects

In vivo studies have shown that this compound may possess anti-inflammatory properties. Research involving animal models indicated a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory conditions .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Cancer Treatment :

- Objective : To assess anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells while sparing normal cells, demonstrating the compound's selective cytotoxicity.

- Infection Control :

Comparative Analysis with Related Compounds

The structural uniqueness of this compound sets it apart from other related compounds. Below is a comparison highlighting its distinct features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinic Acid | Contains a pyridine ring | Precursor for many derivatives; known for neurotransmission roles |

| Nicotinoyl Chloride | Lacks the phenoxy group | More reactive; primarily used as an acylating agent |

| Phenoxyacetic Acid | Contains phenoxy group | Used as a herbicide; less potent against microbial targets |

| 2-(3-Trifluoromethylphenoxy)nicotinic Acid | Contains trifluoromethyl group | Enhanced herbicidal activity due to electronegative fluorine atoms |

The combination of the phenoxy group with the nicotinic structure in this compound enhances its biological activity and broadens its application scope in both agriculture and medicine .

作用機序

The mechanism of action of 6-Phenoxynicotinoyl Chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

類似化合物との比較

Similar Compounds

6-Phenoxynicotinic Acid: The precursor to 6-Phenoxynicotinoyl Chloride.

Nicotinoyl Chloride: A related compound with similar reactivity but lacking the phenoxy group.

Uniqueness

This compound is unique due to the presence of both a phenoxy group and a nicotinoyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

生物活性

6-Phenoxynicotinoyl chloride is a synthetic compound derived from nicotinic acid, which has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of nicotinic acid with thionyl chloride (SOCl2) to produce nicotinoyl chloride, followed by further reactions to introduce the phenoxy group. This synthetic pathway allows for the modification of the nicotinic structure, enhancing its biological properties.

Synthetic Pathway Overview

- Nicotinic Acid to Nicotinoyl Chloride :

- React nicotinic acid with thionyl chloride.

- Result: Nicotinoyl chloride.

- Introduction of Phenoxy Group :

- React nicotinoyl chloride with a phenolic compound under appropriate conditions.

- Result: this compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives and tested their efficacy against several pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

| Compound | Concentration (mM) | Activity Against P. aeruginosa | Activity Against C. albicans |

|---|---|---|---|

| NC3 | 0.016 | Significant inhibition | Moderate inhibition |

| NC5 | 0.03 | Moderate inhibition | Not effective |

| NC4 | <1 | Not effective | Complete inhibition |

The results indicated that NC3 was particularly effective against P. aeruginosa, suggesting a potential role in treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in cancer research. It was evaluated for its antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).

| Cell Line | IC50 (μM) for NC3 | IC50 (μM) for Sorafenib |

|---|---|---|

| MCF-7 | 10.5 | 4.32 |

| HepG-2 | 8.3 | 3.76 |

| HCT-116 | 12.1 | 5.28 |

The compound exhibited varying degrees of cytotoxicity across different cell lines, with IC50 values indicating its effectiveness compared to the standard drug sorafenib .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.

- Antimicrobial Mechanism : The compound targets bacterial cell membranes and interferes with essential cellular processes, leading to cell death.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of various derivatives of nicotinic acid against resistant strains of bacteria. The results showed that specific modifications in the chemical structure significantly enhanced antimicrobial activity, particularly against gram-negative bacteria like Pseudomonas aeruginosa. This study emphasizes the importance of structural variations in developing new antimicrobial agents .

Case Study: Anticancer Properties

Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that this compound could serve as a potential lead in developing novel anticancer therapies due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .

特性

IUPAC Name |

6-phenoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-12(15)9-6-7-11(14-8-9)16-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRAVIOXVXPJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380130 | |

| Record name | 6-Phenoxynicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-51-7 | |

| Record name | 6-Phenoxy-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenoxynicotinoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。